molecular formula C21H30N2O4 B1412788 2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate CAS No. 1823261-82-0

2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate

Cat. No.: B1412788
CAS No.: 1823261-82-0
M. Wt: 374.5 g/mol
InChI Key: SRUDCLUSLCNCPB-UHFFFAOYSA-N
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Description

2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate is a complex organic compound with the molecular formula C21H30N2O4 and a molecular weight of 374.47 g/mol This compound is characterized by its spirocyclic structure, which includes a diazaspiro octane core with tert-butyl, ethyl, and benzyl substituents

Preparation Methods

The synthesis of 2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3One common synthetic route involves the reaction of appropriate amines with di-tert-butyl dicarbonate (Boc2O) to protect the amine groups, followed by cyclization and subsequent deprotection steps . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate can undergo various chemical reactions, including:

Scientific Research Applications

2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

IUPAC Name

2-O-tert-butyl 5-O-ethyl 7-benzyl-2,7-diazaspiro[3.4]octane-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-5-26-18(24)17-12-22(11-16-9-7-6-8-10-16)13-21(17)14-23(15-21)19(25)27-20(2,3)4/h6-10,17H,5,11-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUDCLUSLCNCPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC12CN(C2)C(=O)OC(C)(C)C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate
Reactant of Route 2
Reactant of Route 2
2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate
Reactant of Route 3
Reactant of Route 3
2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate
Reactant of Route 4
Reactant of Route 4
2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate
Reactant of Route 5
2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate
Reactant of Route 6
2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate

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